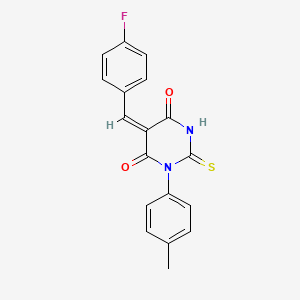![molecular formula C15H24N2O2S B4659187 5-isopropyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4659187.png)
5-isopropyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide
Übersicht
Beschreibung
5-isopropyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide, also known as A-836,339, is a potent and selective CB2 receptor agonist. It is a synthetic compound that has been developed for its potential therapeutic applications in various diseases.
Wirkmechanismus
5-isopropyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide is a selective CB2 receptor agonist, which means that it binds to and activates the CB2 receptor in the body. The CB2 receptor is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function. Activation of the CB2 receptor by this compound leads to the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory cytokines, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and pain in animal models of arthritis, neuropathic pain, and other inflammatory conditions. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5-isopropyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide has several advantages for lab experiments. It is a selective CB2 receptor agonist, which means that it has a specific target in the body and is less likely to have off-target effects. In addition, this compound has been extensively studied in preclinical models and has been shown to have potent analgesic and anti-inflammatory effects. However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound and may not accurately reflect the effects of endogenous CB2 receptor agonists in the body. In addition, the effects of this compound may vary depending on the disease model and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on 5-isopropyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide. One area of interest is the potential therapeutic applications of this compound in neurodegenerative diseases. Preclinical studies have shown that this compound has neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, and further research is needed to explore its potential as a therapeutic agent in these diseases. Another area of interest is the development of more selective and potent CB2 receptor agonists, which may have fewer side effects and greater therapeutic potential than this compound. Finally, further research is needed to explore the potential of this compound in combination with other drugs or therapies for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
5-isopropyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. It has been shown to have potent analgesic and anti-inflammatory effects in preclinical studies. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-propan-2-ylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-12(2)14-10-13(11-20-14)15(18)16-4-3-5-17-6-8-19-9-7-17/h10-12H,3-9H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIMTTUKPDAUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-methoxyethyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4659106.png)
![N-benzyl-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4659109.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4659119.png)
![methyl 4-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4659124.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4659141.png)


![N-[2-(3-chlorophenyl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B4659159.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(2-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4659161.png)
![2-{[2-(2-ethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4659167.png)
![ethyl 4-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4659191.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B4659194.png)
![methyl 2-({[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}amino)benzoate](/img/structure/B4659196.png)
